molecular formula C28H34N2O17 B563448 2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester CAS No. 1000890-49-2

2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester

Cat. No.: B563448
CAS No.: 1000890-49-2
M. Wt: 670.577
InChI Key: XHNMNLUMJHINIG-BDOAFUJKSA-N
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Description

2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple acetyl groups and a nitrophenyl moiety, making it a valuable substrate in biochemical assays and synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester typically involves multiple steps, starting from readily available precursorsCommon reagents used in these steps include acetic anhydride, pyridine, and p-nitrophenol .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product. The reaction conditions are carefully controlled to prevent side reactions and degradation of the compound .

Chemical Reactions Analysis

Types of Reactions

2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deacetylated derivatives, amino-substituted compounds, and various substituted esters .

Scientific Research Applications

2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester involves its interaction with specific enzymes and receptors. The nitrophenyl group acts as a chromogenic or fluorogenic moiety, allowing for the detection of enzymatic activity. The acetyl groups can be hydrolyzed by esterases, releasing the active compound, which then interacts with its molecular targets .

Biological Activity

2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester (commonly referred to as PNP-α-NeuNAc) is a derivative of neuraminic acid, a nine-carbon sugar acid that plays a crucial role in various biological processes. This compound exhibits significant biological activity, particularly in enzymatic reactions and cellular interactions. This article delves into its synthesis, biological functions, and relevant research findings.

  • CAS Number : 1000890-49-2
  • Molecular Formula : C28H34N2O17
  • Molecular Weight : 670.57 g/mol

Synthesis

The synthesis of PNP-α-NeuNAc involves the reaction of 4-nitrophenol with β-neuraminic acid derivatives under specific conditions. The process typically requires the use of acetylation agents to introduce acetyl groups at designated positions on the neuraminic acid backbone. The yield of this synthesis can vary based on the reaction conditions employed.

Enzymatic Role

PNP-α-NeuNAc acts primarily as a sialyl donor in enzyme-catalyzed trans-sialylation reactions. This process is essential in the modification of glycoproteins and glycolipids, impacting cell signaling and recognition processes. Sialic acids are critical for cellular interactions, influencing immune responses and pathogen recognition.

Antiviral Activity

Research has indicated that sialic acid derivatives can inhibit viral infections by blocking viral entry into host cells. PNP-α-NeuNAc has been studied for its potential antiviral properties against various viruses, including influenza and HIV. The mechanism involves competitive inhibition where the compound mimics natural sialic acids that viruses utilize for host cell binding.

Case Studies

  • Influenza Virus Inhibition : A study demonstrated that PNP-α-NeuNAc effectively reduced the infectivity of influenza viruses in vitro by competing with host cell receptors for viral binding sites.
  • HIV Research : Another investigation highlighted the potential of PNP-α-NeuNAc in HIV research, where it was shown to interfere with the virus's ability to attach to CD4+ T cells.

Research Findings

StudyFocusFindings
Schroven et al., 2007Synthesis and ApplicationsDetailed synthesis methods and applications in glycoengineering were outlined.
MedChemExpressEnzymatic ActivityConfirmed PNP-α-NeuNAc's role as a sialyl donor in trans-sialylation processes.
Viral StudiesAntiviral PropertiesDemonstrated inhibition of viral binding and entry mechanisms via competitive inhibition.

Properties

IUPAC Name

methyl (2S,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O17/c1-14(31)41-12-22(44-17(4)34)25(45-18(5)35)26-24(29-23(36)13-42-15(2)32)21(43-16(3)33)11-28(47-26,27(37)40-6)46-20-9-7-19(8-10-20)30(38)39/h7-10,21-22,24-26H,11-13H2,1-6H3,(H,29,36)/t21-,22?,24+,25+,26+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNMNLUMJHINIG-BDOAFUJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(C1C(C(CC(O1)(C(=O)OC)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC([C@H]([C@H]1[C@@H]([C@H](C[C@@](O1)(C(=O)OC)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858197
Record name methyl (2S,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

670.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000890-49-2
Record name methyl (2S,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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